1-庚醇,2-(苯甲亚基)-,乙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

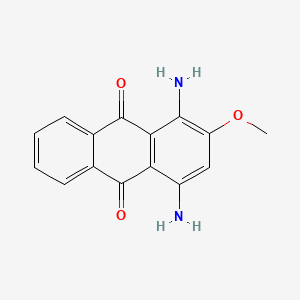

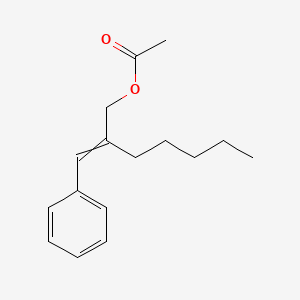

“1-Heptanol, 2-(phenylmethylene)-, acetate” is a chemical compound with the molecular formula C16H22O2 and a molecular weight of 246.3447 . It is also known by other names such as Cinnamyl alcohol, α-pentyl-, acetate; Amyl cinnamic acetate; α-n-Amyl-β-phenylacryl acetate; α-Pentyl cinnamyl acetate; α-N-Amyl cinnamyl acetate; 2-Pentyl-3-phenyl-2-propenyl acetate; α-Amylcinnamyl acetate; 2-(phenylmethylene)heptyl acetate .

Molecular Structure Analysis

The molecular structure of “1-Heptanol, 2-(phenylmethylene)-, acetate” can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using specific software .科学研究应用

酶促制备和立体化学

- 酶促制备:已经研究了包括1-苯基-1-庚醇在内的1-苯基-1-烷醇的对映异构体的酶促制备。使用假单胞菌脂肪酶水解外消旋乙酸酯,生成对映体富集的醇和乙酸酯 (Mori & Bernotas, 1990).

- 立体化学影响:立体化学对与2-庚醇及其乙酰衍生物相关的化合物的感官特性(可能在结构上与1-庚醇衍生物相似)的影响表明对感官特性有显著影响 (Nörenberg et al., 2013).

化学转化和反应

- 1-庚醇的乙烯化:1-庚醇在升高压力下与乙炔进行碱催化加成涉及副反应,包括形成羧酸盐和乙炔聚合 (Oparina et al., 2001).

- 烷基自由基反应:对含有1-庚基和3-庚基自由基的溶液中的烷基自由基的研究突出了它们向各种化合物的转化,表明庚醇衍生物的反应活性 (Ogibin et al., 1975).

环境和生物应用

- 地下水修复:1-庚醇增强空气喷射显着提高了苯污染含水层的修复效率,展示了潜在的环境应用 (Chang et al., 2019).

- 微粒体单加氧酶活性:1-庚醇已被用作底物来研究大鼠肝微粒体中的单加氧酶系统,提供了对其代谢加工和潜在生物转化途径的见解 (Frommer et al., 1972).

安全和危害

The safety data sheet for “1-Heptanol, 2-(phenylmethylene)-, acetate” indicates that it causes serious eye irritation and may cause long-lasting harmful effects to aquatic life . Precautionary measures include washing hands, forearms, and face thoroughly after handling, avoiding release to the environment, and wearing protective gear .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-Heptanol, 2-(phenylmethylene)-, acetate involves the reaction of heptan-1-ol with benzaldehyde in the presence of an acid catalyst to form 2-phenylmethylheptan-1-ol. This intermediate is then reacted with acetic anhydride in the presence of a base catalyst to form the final product, 1-Heptanol, 2-(phenylmethylene)-, acetate.", "Starting Materials": [ "Heptan-1-ol", "Benzaldehyde", "Acetic anhydride", "Acid catalyst", "Base catalyst" ], "Reaction": [ "Step 1: Heptan-1-ol is reacted with benzaldehyde in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, to form 2-phenylmethylheptan-1-ol.", "Step 2: 2-Phenylmethylheptan-1-ol is then reacted with acetic anhydride in the presence of a base catalyst, such as sodium acetate or pyridine, to form 1-Heptanol, 2-(phenylmethylene)-, acetate.", "Step 3: The final product is purified by distillation or recrystallization." ] } | |

| 7493-78-9 | |

分子式 |

C16H22O2 |

分子量 |

246.34 g/mol |

IUPAC 名称 |

[(2E)-2-benzylideneheptyl] acetate |

InChI |

InChI=1S/C16H22O2/c1-3-4-6-11-16(13-18-14(2)17)12-15-9-7-5-8-10-15/h5,7-10,12H,3-4,6,11,13H2,1-2H3/b16-12+ |

InChI 键 |

CMJSVJIGLBDCME-FOWTUZBSSA-N |

手性 SMILES |

CCCCC/C(=C\C1=CC=CC=C1)/COC(=O)C |

SMILES |

CCCCCC(=CC1=CC=CC=C1)COC(=O)C |

规范 SMILES |

CCCCCC(=CC1=CC=CC=C1)COC(=O)C |

密度 |

0.953-0.961 |

| 7493-78-9 | |

物理描述 |

Colourless oily liquid, mild, oily, fruity, somewhat green odou |

溶解度 |

soluble in oils miscible (in ethanol) |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。